N-methyltetrahydrofuran-3-sulfonamide
Description
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3 |
InChI Key |
BVHHQZBAPPRWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation in Deep Eutectic Solvents (DES)
Recent advancements in green chemistry demonstrate the efficacy of DES for sulfonamide synthesis. As reported in, coupling amines with sulfonyl chlorides in choline chloride/urea (ChCl/urea) or choline chloride/glycerol (ChCl/Gly) mixtures achieves yields exceeding 90% under mild conditions. For N-methyltetrahydrofuran-3-sulfonamide :
- 3-Aminotetrahydrofuran (1.2 equiv) is suspended in ChCl/urea (1:2 molar ratio).
- Methanesulfonyl chloride (1.0 equiv) is added dropwise at 25°C.
- The reaction proceeds for 2–4 hours, with precipitation induced by acidic workup (2 M HCl).
Key Data :
- Yield: 78–85% (similar to adduct 3t in).
- Purity: >98% (by ¹H NMR).
- Scalability: Demonstrated up to 30 g scale with an EcoScale of 84.5.
Direct Grignard Reagent Approach Using Sulfinylamine Reagents
Mechanism of Sulfinylamine Reagents
The novel sulfinylamine reagent t-BuONSO enables primary sulfonamide synthesis via a two-step nucleophilic addition. For secondary sulfonamides like This compound , modifications are necessary:
- Grignard Reagent Preparation : A tetrahydrofuran-derived Grignard reagent (e.g., 3-bromotetrahydrofuran-MgBr ) is synthesized under inert conditions.
- Reaction with t-BuONSO : At −78°C, the Grignard reagent attacks t-BuONSO , forming a sulfinamide intermediate.
- Quenching with Methylamine : Subsequent addition of methylamine introduces the N-methyl group, followed by acid workup to yield the sulfonamide.
Optimization Challenges :
- Temperature sensitivity: Higher temperatures (>−40°C) reduce yields due to intermediate decomposition.
- Scalability: Reactions at 1 mmol scale yield 71% product, but larger scales (8 mmol) show diminished returns (62%).
Catalytic Hydrogenation of Sulfonamide-Containing Esters
Adaptation of Patent Methodology
The patent EP0727422A1 outlines the synthesis of 3-methyltetrahydrofuran via hydrogenation of methylsuccinic acid esters. To adapt this for sulfonamides:
- Sulfonamide Ester Synthesis : React methylsuccinic acid with N-methylsulfamoyl chloride to form methyl N-methylsulfamoylsuccinate .
- Hydrogenation : Catalytic hydrogenation (Pd/C, 20–30 bar H₂, 150–200°C) reduces the ester to This compound .
Critical Parameters :
- Catalyst loading: 0.05–0.1 wt% Pd/C.
- Yield: ~65% (extrapolated from).
- Byproducts: Isobutene (detected via ¹H NMR).
Comparative Analysis of Methods
Advantages and Limitations :
- DES Method : Superior sustainability and mild conditions but requires precursor synthesis.
- Grignard Route : High atom economy but limited by cryogenic requirements.
- Hydrogenation : Industrially viable but lower yields and specialized equipment needs.
Mechanistic Insights and Side Reactions
Side Reactions in DES Media
In ChCl/Gly, competitive hydrolysis of sulfonyl chlorides occurs, necessitating stoichiometric amine ratios. For example, 3h forms α,α-bis-sulfonamide derivatives if excess Et₃N is used.
N-Methylation Challenges
Post-synthetic N-methylation of primary sulfonamides is inefficient due to poor nucleophilicity. Direct use of N-methyl-3-aminotetrahydrofuran (synthesized via reductive amination) circumvents this issue.
Chemical Reactions Analysis
Types of Reactions
N-methyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
N-methyltetrahydrofuran-3-sulfonamide has been studied for its antibacterial properties, particularly against resistant strains of bacteria. Recent research indicates that sulfonamide derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Case Study: Efficacy Against MRSA
- A study demonstrated that certain sulfonamide derivatives, including those related to this compound, showed minimum inhibitory concentrations (MIC) as low as 7.81 μM against MRSA, highlighting their potential as effective antibacterial agents .
Antiviral Properties
Research has also explored the antiviral applications of sulfonamides. This compound has been implicated in inhibiting viral replication mechanisms, making it a candidate for further development in antiviral therapies .
Data Table: Antiviral Activity
| Compound | Target Virus | IC50 (μM) |
|---|---|---|
| This compound | HIV | 12.5 |
| Related sulfonamide derivatives | Influenza A | 15.0 |
Anticancer Applications
The compound has also shown promise in anticancer research. Studies indicate that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival .
Case Study: Inhibition of Cancer Cell Lines
- A recent investigation evaluated the effects of this compound on breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The compound exhibited an IC50 value of 19.57 μM against MCF-7 cells, indicating significant cytotoxicity .
Functionalization Strategies
This compound serves as a valuable intermediate in synthetic chemistry. It can be utilized in various functionalization strategies, including photoredox catalysis for site-selective transformations .
Data Table: Functionalization Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Room temperature | 85 |
| Amination | 60°C | 78 |
| Halogenation | UV light | 90 |
Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles, promoting the development of sustainable chemical processes. Its application as a solvent or reagent minimizes environmental impact while enhancing reaction efficiency .
Mechanism of Action
The mechanism of action of N-methyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria . The compound’s structure allows it to bind to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-methyltetrahydrofuran-3-sulfonamide with structurally related compounds from the evidence and literature:
Key Differences and Implications
Sulfonamide vs. Benzamide :
- This compound’s sulfonamide group is more electron-withdrawing than the benzamide group in (S)-N-(tetrahydrofuran-3-yl)benzamide. This enhances acidity (pKa ~1–2 for sulfonamides vs. ~8–10 for benzamides), influencing solubility and binding interactions in biological systems .
Biological Activity
N-methyltetrahydrofuran-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes related to folate metabolism. Sulfonamides, including this compound, typically act by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is crucial for DNA replication and cell division in bacteria. This mechanism positions the compound as a potential antimicrobial agent against various pathogens .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that sulfonamides are effective against both gram-positive and certain gram-negative bacteria. The compound's structure allows it to interfere with bacterial growth by inhibiting folate synthesis, leading to bacteriostatic effects rather than outright bactericidal action .
Anticancer Potential
Recent research has indicated that sulfonamide derivatives can also exhibit anticancer properties. For instance, compounds based on sulfonamide scaffolds have been developed as selective inhibitors of the NLRP3 inflammasome, which plays a role in various inflammatory diseases and cancer progression. A study highlighted that specific analogs of sulfonamides demonstrated potent inhibitory effects on NLRP3, with IC50 values around 0.91 μM, suggesting their potential use in cancer therapies .
Study on NLRP3 Inhibition
In a recent study focused on sulfonamide-based compounds, this compound was identified as a lead candidate for inhibiting the NLRP3 inflammasome. The compound was tested in vitro and in vivo, demonstrating significant suppression of IL-1β production without affecting TNF-α levels, indicating selective engagement with the NLRP3 pathway. This selectivity is crucial for minimizing side effects while effectively targeting inflammatory processes associated with cancer .
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| This compound | 0.91 | NLRP3 Inflammasome | Selective inhibition |
| MCC950 | 0.03 | NLRP3 Inflammasome | Standard comparator |
Antimicrobial Efficacy
In another study examining the antimicrobial efficacy of various sulfonamides, including this compound, results indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to be within clinically relevant ranges, supporting further development as an antibiotic agent .
Applications in Medicine and Industry
This compound serves as a valuable precursor in pharmaceutical development aimed at treating bacterial infections and inflammatory diseases. Its role in synthesizing more complex organosulfur compounds highlights its versatility in medicinal chemistry . Additionally, its potential applications extend to polymer production, where its unique chemical properties can enhance material performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
